6-(Trifluoromethyl)isatoic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)4-2-1-3-5-6(4)7(14)16-8(15)13-5/h1-3H,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKMPLMCSFKCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)OC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508144 | |
| Record name | 5-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387-18-8 | |
| Record name | 5-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(Trifluoromethyl)isatoic anhydride CAS 387-18-8 properties
This in-depth technical guide focuses on 6-(Trifluoromethyl)isatoic anhydride (CAS 387-18-8) , a critical fluorinated building block in modern medicinal chemistry.
A Strategic Fluorinated Scaffold for Heterocyclic Synthesis
Part 1: Executive Summary & Chemical Profile
6-(Trifluoromethyl)isatoic anhydride represents a high-value electrophilic scaffold used extensively to introduce the trifluoromethyl (
Unlike its non-fluorinated parent, this derivative possesses distinct electronic properties due to the strong electron-withdrawing nature of the trifluoromethyl group at the 6-position (para to the nitrogen). This modification alters the electrophilicity of the anhydride ring, influencing both reaction kinetics and regioselectivity during nucleophilic ring-opening events.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 387-18-8 |
| IUPAC Name | 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione |
| Molecular Formula | |
| Molecular Weight | 231.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMF, DMSO, THF, Ethyl Acetate; Reacts with water/alcohols |
| Storage | Moisture sensitive; Store under inert atmosphere (Argon/Nitrogen) at 2-8°C |
Part 2: Mechanistic Reactivity & Synthesis
The utility of 6-(trifluoromethyl)isatoic anhydride lies in its "masked" anthranilic acid character. It functions as a highly reactive, activated ester/carbamate equivalent that releases carbon dioxide (
1. Electronic Structure & Regioselectivity
The anhydride ring contains two electrophilic carbonyl centers:
-
C4 (Ester Carbonyl): The primary site for nucleophilic attack by amines. The 6-
group (electron-withdrawing) decreases electron density at C4, making it highly susceptible to nucleophilic addition. -
C2 (Carbamate Carbonyl): Less reactive towards "hard" nucleophiles but involved in the decarboxylation step.
The Pathway:
-
Nucleophilic Attack: A primary amine attacks C4.
-
Ring Opening: The tetrahedral intermediate collapses, cleaving the C4-O bond.
-
Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously loses
. -
Product: Formation of a 2-amino-5-(trifluoromethyl)benzamide.
2. Synthesis of the Scaffold
While commercially available, the scaffold can be synthesized in-house from 2-amino-5-(trifluoromethyl)benzoic acid using triphosgene or phosgene substitutes to ensure anhydrous purity.
Reaction Scheme:
Part 3: Experimental Protocols
Note: All procedures must be performed in a fume hood. Isatoic anhydrides are potent sensitizers and irritants.
Protocol A: Synthesis of 2-Amino-5-(trifluoromethyl)benzamides (Ring Opening)
This protocol describes the derivatization of the anhydride with a primary amine, a key step in fragment-based drug design.
Reagents:
-
6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)
-
Primary Amine (
) (1.1 equiv) -
Solvent: Anhydrous Acetonitrile or DMF
-
Catalyst: DMAP (0.1 equiv) - Optional, accelerates sluggish amines
Step-by-Step Methodology:
-
Preparation: Dissolve 6-(trifluoromethyl)isatoic anhydride (1.0 mmol, 231 mg) in anhydrous Acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add the primary amine (1.1 mmol) dropwise at room temperature.
-
Observation: Evolution of
gas (bubbling) indicates reaction initiation.
-
-
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting anhydride spot should disappear.
-
-
Work-up:
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
Protocol B: One-Pot Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-ones
This is the "Gold Standard" reaction for this scaffold, widely used to generate kinase inhibitor libraries.
Reagents:
-
6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Orthoester (e.g., Triethyl orthoformate) or Aldehyde (1.2 equiv)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or Iodine (catalytic)
Methodology:
-
Condensation: In a sealed tube, combine the anhydride (1.0 mmol), amine (1.1 mmol), and triethyl orthoformate (3 mL, acts as solvent and reagent).
-
Catalysis: Add pTSA (0.1 mmol).
-
Reflux: Heat the mixture to 100–120°C for 4–6 hours.
-
Isolation: Cool to room temperature. The product often precipitates.
-
Filtration: Filter the solid, wash with cold ethanol, and dry.
Part 4: Visualization & Logic[3]
Diagram 1: Mechanistic Pathway of Ring Opening
The following diagram illustrates the divergent pathways available to the 6-(Trifluoromethyl)isatoic anhydride scaffold, highlighting the critical decarboxylation step.
Caption: Reaction cascade showing nucleophilic attack at C4, decarboxylation, and subsequent cyclization options.
Diagram 2: Synthesis Workflow for Library Generation
A logical workflow for high-throughput synthesis using this scaffold.
Caption: High-throughput workflow for generating trifluoromethyl-benzamide libraries.
Part 5: Safety & Handling (SDS Summary)
-
Hazards: Causes serious eye irritation (H319), May cause allergic skin reaction (H317).
-
Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.[4][5][6]
-
Incompatibility: Strong bases, strong oxidizing agents, protic solvents (water, alcohols) during storage.
-
Decomposition: Thermal decomposition releases HF (Hydrofluoric acid) and NOx.
Part 6: References
-
Preparation of Isatoic Anhydrides. Organic Syntheses. (General procedure for isatoic anhydride synthesis from anthranilic acids).
-
Chemistry of Isatoic Anhydride: Reactions with Nucleophiles. Synthesis, 1980(7), 505-536. (Comprehensive review of ring-opening mechanisms).
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Current Organic Chemistry. (Applications in heterocyclic synthesis).
-
Isatoic Anhydride Derivatives in Medicinal Chemistry. PubChem Compound Summary for CAS 387-18-8.
Sources
6-(Trifluoromethyl)isatoic anhydride chemical safety data sheet (SDS)
An In-Depth Technical Guide to the Chemical Safety of 6-(Trifluoromethyl)isatoic Anhydride
Disclaimer: A specific Safety Data Sheet (SDS) for 6-(Trifluoromethyl)isatoic anhydride was not available at the time of this writing. The following guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride, Trifluoromethanesulfonic anhydride, and the parent compound, Isatoic anhydride. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should be used as a provisional guide. It is imperative to consult a manufacturer-specific SDS for 6-(Trifluoromethyl)isatoic anhydride as soon as one becomes available.
Introduction
6-(Trifluoromethyl)isatoic anhydride is a fluorinated aromatic compound with potential applications in organic synthesis and drug discovery. The presence of the trifluoromethyl group can impart unique properties to target molecules, such as increased metabolic stability and lipophilicity. The isatoic anhydride moiety is a versatile reactive intermediate. As with any novel or specialized chemical, a thorough understanding of its potential hazards is crucial for safe handling and use in a laboratory setting. This guide provides a provisional yet comprehensive overview of the inferred chemical safety data for 6-(Trifluoromethyl)isatoic anhydride.
Inferred Hazard Identification and Risk Assessment
Based on the hazard profiles of structurally related compounds, 6-(Trifluoromethyl)isatoic anhydride is likely to be classified as an irritant to the skin and eyes, and may cause respiratory tract irritation. Anhydrides as a class of compounds are known to be moisture-sensitive and can react with water to form the corresponding carboxylic acids, often with the release of heat.
Anticipated GHS Classification:
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Visualization of Inferred Hazards:
Caption: Inferred hazard profile for 6-(Trifluoromethyl)isatoic anhydride.
Safe Handling and Storage Protocols
Given the inferred hazards, stringent adherence to safe laboratory practices is essential when handling 6-(Trifluoromethyl)isatoic anhydride.
Personal Protective Equipment (PPE):
Appropriate PPE should be worn at all times to minimize exposure. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: In cases of poor ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.
Visualization of Recommended PPE:
Caption: Recommended Personal Protective Equipment workflow.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Dispensing: When weighing or transferring the solid, take care to avoid generating dust.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Hygiene: Wash hands thoroughly after handling.[1]
Storage Requirements:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[3] Due to its anhydride nature, avoid contact with water and moisture.
-
Conditions to Avoid: Protect from moisture.
Emergency Procedures and First Aid
In the event of accidental exposure or a spill, prompt and appropriate action is critical.
First-Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1][4]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention.[1][4]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[4]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][4]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[3][4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[4]
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[3][4] Do not flush into surface water or sanitary sewer systems.[4]
Emergency Response Workflow:
Caption: General workflow for responding to an emergency involving 6-(Trifluoromethyl)isatoic anhydride.
Toxicological and Ecological Information
Toxicological Information (Inferred):
-
Acute Toxicity: The toxicological properties have not been fully investigated.[5] Based on related compounds, it is likely to cause irritation upon contact.
-
Carcinogenicity: There is no data to suggest that this compound or its structural analogs are carcinogenic.[3] No component of the related product, 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride, is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.
-
Germ Cell Mutagenicity: No information is available for 6-(Trifluoromethyl)isatoic anhydride.
-
Reproductive Toxicity: No information is available for 6-(Trifluoromethyl)isatoic anhydride.
Ecological Information:
-
There is no specific ecological data available for 6-(Trifluoromethyl)isatoic anhydride.
-
It is good practice to prevent the release of this compound into the environment. Do not flush into surface water or sanitary sewer systems.[4]
Conclusion
While a specific Safety Data Sheet for 6-(Trifluoromethyl)isatoic anhydride is not currently available, a comprehensive analysis of its structural analogs allows for the inference of its likely hazard profile and the formulation of provisional safety protocols. Researchers, scientists, and drug development professionals should handle this compound with care, assuming it to be a skin, eye, and respiratory irritant that is sensitive to moisture. Adherence to the safe handling, storage, and emergency procedures outlined in this guide is crucial for minimizing risk. This guide should be superseded by a manufacturer-specific SDS as soon as one is available.
References
- TCI Chemicals. (2025, November 7). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride.
- Fisher Scientific. (2024, July 17). Safety Data Sheet: Trifluoromethanesulfonic anhydride.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (2012, May 9). Safety Data Sheet: Isatoic anhydride.
- Thermo Fisher Scientific. (2012, May 9). Safety Data Sheet: Isatoic anhydride.
- Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 61819-3.
- Fisher Scientific. (2008, February 15). Material Safety Data Sheet: Potassium ferricyanide.
- (n.d.). Safety Data Sheet.
- Ricca Chemical Company. (2015, May 1). Safety Data Sheet.
- (n.d.). Safety Data Sheet.
- Synquest Labs. (n.d.). Trifluoroacetic anhydride.
- ECHEMI. (n.d.). Isatoic anhydride SDS, 118-48-9 Safety Data Sheets.
- Thermo Fisher Scientific. (2014, October 16). Safety Data Sheet.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - Trifluoromethanesulfonic anhydride.
- CDH Fine Chemical. (n.d.). ISATOIC ANHYDRIDE CAS NO 118-48-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Isatoic Anhydride, 98% (Titr.).
- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride.
Sources
Advanced Guide to Trifluoromethyl Substituted Isatoic Anhydride Derivatives
Executive Summary
Trifluoromethyl (-CF₃) substituted isatoic anhydrides (IAs) represent a critical class of heterocyclic building blocks in modern medicinal chemistry and agrochemical development. As masked isocyanates, these electrophilic scaffolds offer a controlled pathway to synthesize diverse nitrogen heterocycles, including quinazolinones, benzodiazepines, and anthranilamides. The incorporation of the trifluoromethyl group—a privileged bioisostere—modulates lipophilicity, metabolic stability, and protein-ligand binding affinity. This guide provides a technical analysis of their structural landscape, synthesis architectures, and reactivity profiles, designed for researchers requiring high-fidelity protocols and mechanistic insight.
Part 1: Structural Landscape & Derivatives List
The nomenclature of isatoic anhydrides (2H-3,1-benzoxazine-2,4(1H)-dione) can be ambiguous due to varying numbering systems in commercial catalogs versus IUPAC standards. The mapping below correlates the specific isatoic anhydride derivative to its anthranilic acid precursor to ensure structural accuracy.
Core Derivatives Table
| Derivative Name | CAS Number | Substitution Pattern (IA Ring) | Precursor (Anthranilic Acid) | Physical State |
| 6-(Trifluoromethyl)isatoic anhydride | 387-18-8 | CF₃ at C6 | 2-Amino-5-(trifluoromethyl)benzoic acid | White/Tan Solid |
| 5-(Trifluoromethyl)isatoic anhydride | 781-94-2 | CF₃ at C5 | 2-Amino-6-(trifluoromethyl)benzoic acid | Solid |
| 7-(Trifluoromethyl)isatoic anhydride | Not widely listed | CF₃ at C7 | 2-Amino-4-(trifluoromethyl)benzoic acid | Solid |
| 8-(Trifluoromethyl)isatoic anhydride | 72985-50-3 † | CF₃ at C8 | 2-Amino-3-(trifluoromethyl)benzoic acid | Solid |
| 6-(Trifluoromethoxy)isatoic anhydride | 1044764-34-2 | OCF₃ at C6 | 2-Amino-5-(trifluoromethoxy)benzoic acid | Off-white Solid |
| N-Methyl-6-(trifluoromethyl)isatoic anhydride | Custom Synth | N-Me, CF₃ at C6 | N-Methyl-2-amino-5-(trifluoromethyl)benzoic acid | Solid |
† Note: Often listed as "3-(Trifluoromethyl)isatoic anhydride" in catalogs due to non-standard numbering referencing the benzene ring position relative to the nitrogen.
Structural Numbering Logic
-
Isatoic Anhydride: N is position 1; Carbonyls at 2,4; Oxygen at 3.[1] Benzene ring carbons are 5, 6, 7, 8.
-
Mapping:
-
Anthranilic Acid C3 (ortho to NH₂)
IA C8 -
Anthranilic Acid C4 (meta to NH₂)
IA C7 -
Anthranilic Acid C5 (para to NH₂)
IA C6 -
Anthranilic Acid C6 (ortho to COOH)
IA C5
-
Part 2: Synthetic Architectures
The synthesis of CF₃-IAs requires careful handling of phosgene equivalents or transition metal catalysis. The electron-withdrawing nature of the -CF₃ group can deactivate the aniline nitrogen, necessitating optimized conditions.
Method A: The Triphosgene Cyclization (Standard)
The most robust method involves the reaction of the corresponding anthranilic acid with triphosgene (bis(trichloromethyl) carbonate). This solid reagent is safer than gaseous phosgene but generates phosgene in situ.
-
Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl of phosgene, followed by intramolecular cyclization of the carboxylate oxygen.
-
Advantages: High yields, simple workup, scalable.[2]
Method B: Palladium-Catalyzed Carbonylation
-
Reagents: Pd(OAc)₂, CO (balloon), Base.
-
Mechanism: Oxidative addition of Pd to the C-I bond, CO insertion, and nucleophilic attack by the amine/carboxylate.
Method C: Oxidation of Isatins
Trifluoromethyl-substituted isatins can be oxidized using m-chloroperbenzoic acid (mCPBA) or urea-hydrogen peroxide. This is a Baeyer-Villiger type oxidation.
Figure 1: Primary synthetic routes to trifluoromethyl isatoic anhydrides.
Part 3: Reactivity Profile & Applications
Isatoic anhydrides act as "masked" anthranilic acids or isocyanates. The reactivity is driven by the electrophilic nature of the C4 carbonyl and the strain of the six-membered ring.
Key Reaction Pathways[7]
-
Nucleophilic Ring Opening (C4 Attack):
-
Nucleophiles: Primary/Secondary amines, Hydrazines, Alcohols.
-
Product: Anthranilamides (from amines) or Anthranilates (from alcohols).
-
Mechanism: The nucleophile attacks C4, opening the ring and releasing CO₂ (decarboxylation). This is the primary route to Quinazolinones .
-
-
N-Alkylation:
-
The N-H proton is acidic (pKa ~8-9). Treatment with NaH and an alkyl halide yields N-substituted derivatives, critical for drugs like Tasquinimod.
-
-
Friedel-Crafts Acylation:
-
Under Lewis acid conditions, IA can act as an acylating agent for aromatics.
-
Figure 2: Divergent reactivity pathways of CF3-isatoic anhydrides.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 6-(Trifluoromethyl)isatoic Anhydride
Objective: Convert 2-amino-5-(trifluoromethyl)benzoic acid to the anhydride using triphosgene.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect to a caustic scrubber (NaOH solution) to trap evolved HCl and phosgene traces.
-
Dissolution: Charge the flask with 2-amino-5-(trifluoromethyl)benzoic acid (10.0 mmol, 2.05 g) and anhydrous THF (50 mL).
-
Reagent Addition: Add Triphosgene (3.5 mmol, 1.04 g) in one portion. Caution: Handle in a fume hood.
-
Reaction: Heat the mixture to reflux (65°C) for 3–5 hours. The suspension should clear as the anhydride forms.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material spot should disappear.
-
Isolation: Cool to room temperature. If the product precipitates, filter and wash with cold hexanes. If soluble, concentrate the solvent to ~10 mL, add hexanes (50 mL) to induce precipitation.
-
Purification: Recrystallize from Toluene/Hexane if necessary.
-
Yield: Expected yield 85–95%. White solid.[3]
Protocol 2: One-Pot Synthesis of a CF₃-Quinazolinone
Objective: Synthesize 2-phenyl-6-(trifluoromethyl)quinazolin-4(3H)-one via condensation with benzylamine and aldehyde equivalents.
-
Reagents: 6-(Trifluoromethyl)isatoic anhydride (1.0 mmol), Benzylamine (1.1 mmol), Triethyl orthoformate (1.5 mmol), and catalytic p-TsOH (10 mol%).
-
Solvent: Ethanol or DMF (5 mL).
-
Procedure:
-
Mix IA and Benzylamine in Ethanol. Reflux for 1 hour. Evolution of CO₂ gas indicates ring opening to the anthranilamide.
-
Add Triethyl orthoformate and p-TsOH. Continue reflux for 4–6 hours.
-
-
Workup: Cool reaction. Pour into ice water. The product usually precipitates. Filter, wash with water and cold ethanol.
-
Validation: Check 1H NMR for the disappearance of amide protons and appearance of the quinazolinone C2-H proton (~8.0-8.5 ppm).
Part 5: Applications in Drug Discovery[8]
The trifluoromethyl group is a cornerstone of modern drug design, enhancing metabolic stability (blocking P450 oxidation sites) and membrane permeability .
-
Case Study: Tasquinimod Analogues: Tasquinimod (an anti-cancer agent) features a quinoline-3-carboxamide scaffold. Synthetic routes to analogues often utilize N-methylated isatoic anhydrides. Using a 5- or 6-CF₃-IA allows the introduction of the fluorinated moiety early in the synthesis, creating analogues with altered electronic properties in the binding pocket.
-
Agrochemicals: CF₃-IAs are precursors to anthranilic diamide insecticides (e.g., Chlorantraniliprole analogues), where the CF₃ group provides the necessary lipophilicity for cuticular penetration in insects.
References
-
Synthesis and Chemistry of Isatoic Anhydride: Coppola, G. M. (1980).[3] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.[3]
-
Triphosgene-Mediated Synthesis: Organic Syntheses, Coll. Vol. 10, p. 88 (2004); Vol. 75, p. 45 (1998).
-
Quinazolinone Synthesis via Isatoic Anhydride: H. Eshghi et al. (2011). One-pot synthesis of 4(3H)-quinazolinones.
-
Isatoic Anhydride Product Data (Sigma-Aldrich): Product specification for 5-(Trifluoromethyl)isatoic anhydride. [4]
-
Medicinal Chemistry of Fluorine: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [5]
Sources
- 1. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 3. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 4. 7-(Trifluoromethyl)isatin | 391-12-8 [sigmaaldrich.com]
- 5. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 6-(Trifluoromethyl)isatoic anhydride in Organic Solvents
Executive Summary
6-(Trifluoromethyl)isatoic anhydride (CAS 387-18-8) is a specialized heterocyclic building block used extensively in medicinal chemistry to introduce the trifluoromethyl-anthranilate motif. Its solubility profile is governed by a dichotomy: thermodynamic solubility in aprotic polar solvents versus kinetic instability in protic solvents.
This guide provides a definitive technical analysis of its solubility behavior, distinguishing between inert vehicles for processing and reactive media that trigger irreversible ring-opening. It is designed for process chemists and formulation scientists requiring precise control over reaction homogeneity and purification.
Part 1: Physicochemical Profile & Lipophilicity
The introduction of the trifluoromethyl (
| Property | Data / Estimate | Impact on Solubility |
| CAS Number | 387-18-8 | Unique Identifier |
| Molecular Weight | 231.13 g/mol | Moderate MW facilitates dissolution |
| Physical State | Solid (Off-white/Tan) | Requires energy input (heat/sonication) to dissolve |
| LogP (Predicted) | ~2.5 - 3.0 | Higher lipophilicity than parent; prefers organic phases |
| H-Bond Donors | 1 (Amide NH) | Limited self-association compared to acids |
| H-Bond Acceptors | 4 (F atoms + Carbonyls) | Good interaction with polar aprotic solvents |
Part 2: The Solubility Landscape
Thermodynamic Solubility (Stable Solvents)
These solvents dissolve the compound without chemical alteration, making them suitable for stock solutions, reaction media (for alkylation/acylation), and chromatography.
-
High Solubility (>50 mg/mL):
-
Polar Aprotic: DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP (N-Methyl-2-pyrrolidone).
-
Chlorinated: DCM (Dichloromethane), Chloroform.
-
-
Moderate Solubility (10–50 mg/mL):
-
Ethers/Esters: THF (Tetrahydrofuran), 1,4-Dioxane, Ethyl Acetate.
-
Note: Solubility drops significantly at low temperatures (
). -
Use Case: Crystallization solvents, general reaction media.
-
-
-
Low Solubility / Anti-Solvents (<1 mg/mL):
-
Aliphatic Hydrocarbons: Hexanes, Heptane, Cyclohexane.
-
Use Case: Precipitation agents (Anti-solvents) for purification.
-
-
Reactive Solubility (The "Danger Zone")
In protic solvents, "solubility" is a misnomer. The compound dissolves because it reacts, irreversibly opening the anhydride ring.
-
Alcohols (MeOH, EtOH, iPrOH): Rapid solvolysis yields the corresponding anthranilate ester.
-
Reaction:
-
-
Water: Hydrolysis yields the corresponding anthranilic acid and
.[3]-
Note: The
group increases the electrophilicity of the carbonyls, potentially accelerating this hydrolysis compared to the non-fluorinated parent.
-
Part 3: Visualizations & Decision Logic
Figure 1: Solvent Selection Decision Tree
This workflow guides the researcher in selecting the appropriate solvent based on the intended application.
Caption: Decision logic for solvent selection based on process requirements, highlighting the avoidance of protic solvents for inert applications.
Figure 2: Solvolysis Pathway (Instability Mechanism)
Understanding the degradation pathway is critical for accurate solubility measurement.
Caption: Mechanism of "reactive dissolution" in alcohols. The apparent solubility is actually the formation of a new, highly soluble ester species.
Part 4: Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Inert Solvents)
Objective: To determine the saturation limit in non-reactive solvents (DCM, THF, Toluene).
-
Preparation: Weigh approximately 100 mg of 6-(Trifluoromethyl)isatoic anhydride into a 4 mL glass vial.
-
Addition: Add the target solvent in 100
increments at . -
Agitation: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.
-
Observation: Continue addition until the solid is completely dissolved (clear solution).
-
Calculation:
-
Validation: If the solution remains cloudy after 2 mL, filter the supernatant, evaporate to dryness, and weigh the residue to determine the dissolved fraction.
Protocol B: Purification via Anti-Solvent Recrystallization
Objective: To purify the compound using solubility differentials.
-
Dissolution: Dissolve crude 6-(Trifluoromethyl)isatoic anhydride in the minimum amount of Dichloromethane (DCM) or Warm Ethyl Acetate (
). -
Filtration: Filter the solution through a 0.45
PTFE syringe filter to remove insoluble particulates. -
Precipitation: While stirring, slowly add Hexanes or Heptane dropwise.
-
Ratio: Typically 1:3 (Solvent:Anti-solvent).
-
-
Crystallization: Cloudiness indicates the onset of crystallization. Cool the mixture to
for 2 hours. -
Isolation: Filter the solid precipitate and wash with cold Hexanes. Dry under vacuum at room temperature.
Protocol C: Solvolysis Monitoring (Stability Test)
Objective: To verify the reactivity in protic solvents (e.g., for method development).
-
Setup: Dissolve 10 mg of the compound in 1 mL of Acetonitrile (Control) and 1 mL of Methanol (Test).
-
Incubation: Let stand at room temperature for 1 hour.
-
Analysis: Inject both samples into an HPLC (C18 column, Acetonitrile/Water gradient).
-
Observation: The Methanol sample will show a shift in retention time and a new peak corresponding to methyl 2-amino-5-(trifluoromethyl)benzoate, confirming ring opening.
-
Part 5: Hansen Solubility Parameters (Theoretical)
While experimental HSP data is specific to the parent, the trifluoromethyl group introduces predictable shifts.
- (Dispersion): Increases slightly. The large halogen atoms increase polarizability.
-
(Polarity): Moderate. The anhydride ring is polar, but the symmetric
reduces the overall dipole moment vector compared to a nitro group. - (Hydrogen Bonding): Low. The molecule acts primarily as a weak acceptor; it lacks strong donors (the amide NH is shielded and involved in the ring system).
Implication: The compound sits in the "interaction sphere" of solvents with moderate polarity and low H-bonding capacity (e.g., Chlorinated solvents, Ketones).
References
-
ChemicalBook. (2024). 6-(Trifluoromethyl)isatoic anhydride CAS 387-18-8 Properties and Safety.Link
-
Sigma-Aldrich. (2024). Isatoic Anhydride Derivatives and Building Blocks.Link
-
Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. (Foundational text on ring-opening reactivity). Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solubility parameter analysis). Link
-
PubChem. (2024). Compound Summary: 6-(Trifluoromethyl)isatoic anhydride.Link
Sources
Methodological & Application
Reaction of 6-(Trifluoromethyl)isatoic anhydride with amines protocol
Executive Summary
This technical guide details the optimized protocols for reacting 6-(trifluoromethyl)isatoic anhydride (6-CF3-IA) with primary and secondary amines. The 6-trifluoromethyl moiety serves as a critical bioisostere in medicinal chemistry, enhancing metabolic stability and lipophilicity.[1] Unlike standard amide couplings requiring activating agents (HATU, EDC), this reaction exploits the high electrophilicity of the cyclic anhydride to form N-substituted-2-amino-5-(trifluoromethyl)benzamides with high atom economy, releasing only carbon dioxide.[1]
Key Applications:
-
Synthesis of N-substituted anthranilamides (kinase inhibitor scaffolds).[1]
-
Precursors for trifluoromethyl-substituted quinazolinones (antiviral/anticancer agents).[1]
-
Late-stage diversification of amine-bearing drug candidates.[1]
Mechanistic Insight & Chemical Logic
The reaction is driven by the release of ring strain and the entropy gain from CO₂ evolution.
-
Regioselectivity: Nucleophilic attack by the amine occurs preferentially at the C4 carbonyl (anhydride carbonyl) rather than the C2 (carbamate) carbonyl. The C4 position is more electrophilic, a property further enhanced by the electron-withdrawing trifluoromethyl group at position 6 (para to the nitrogen, meta to C4).
-
The CF3 Effect: The 6-CF3 group lowers the pKa of the aniline nitrogen in the product, making the resulting 2-amino-5-(trifluoromethyl)benzamide less nucleophilic than the starting amine.[1] This prevents double addition or polymerization, ensuring clean mono-acylation.[1]
-
Pathway:
Mechanistic Pathway Diagram
Caption: Kinetic pathway of amine addition to 6-CF3-IA. The reaction is driven by the irreversible loss of carbon dioxide.
Experimental Protocols
Protocol A: Standard Synthesis of Anthranilamides
Best for: Primary alkyl amines, anilines, and non-hindered secondary amines.[1]
Materials:
-
6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (MeCN).[1]
-
Base: None required for aliphatic amines; 0.5 equiv DMAP for unreactive anilines.[1]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(trifluoromethyl)isatoic anhydride (1.0 mmol, 231 mg) in anhydrous DMF (3.0 mL).
-
Note: DMF is preferred over alcohols to prevent competitive ester formation, although ethanol can be used for highly reactive amines.[1]
-
-
Addition: Add the amine (1.1 mmol) dropwise at room temperature.
-
Observation: Gas evolution (CO₂) usually begins immediately upon addition for primary aliphatic amines.[1]
-
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature (25°C) for 2–4 hours.
-
Aromatic/Hindered Amines: Heat to 60–80°C for 4–12 hours. Monitor CO₂ cessation.
-
-
Monitoring: Check progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The anhydride spot (usually higher Rf) should disappear.
-
Workup (Precipitation Method):
-
Pour the reaction mixture slowly into ice-cold water (30 mL) with vigorous stirring.
-
The product typically precipitates as a white or off-white solid.[1]
-
Filter the solid, wash with water (3 x 10 mL) to remove residual DMF and amine, and dry under vacuum.
-
-
Purification (If necessary): Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Protocol B: One-Pot Synthesis of Quinazolinones
Best for: Rapid library generation of heterocyclic cores.[1]
Concept: The anthranilamide formed in situ reacts with an aldehyde and undergoes oxidative cyclization.[1]
Step-by-Step Procedure:
-
Dissolve 6-CF3-IA (1.0 mmol) and Amine (1.0 mmol) in Ethanol (5 mL).
-
Reflux for 2 hours until CO₂ evolution stops.
-
Add Aldehyde (1.0 mmol) and Sulfamic Acid (10 mol%) or I₂ (10 mol%) as catalyst.[1]
-
Reflux for an additional 4–6 hours.
-
Cool to room temperature. The quinazolinone derivative often crystallizes out.[1] Filter and wash with cold ethanol.[1]
Critical Parameters & Troubleshooting
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| DMF/DMA | Excellent | High solubility; best for difficult amines.[1] Requires aqueous workup.[1] |
| Acetonitrile | Good | Easier to remove than DMF; good for refluxing (82°C).[1] |
| Ethanol | Moderate | Green solvent.[1] Risk of ethyl ester byproduct if amine is weak/hindered.[1] |
| Water | Poor | Hydrolysis of anhydride to acid competes with amidation.[1] |
| THF | Good | Good for room temp reactions; solubility of 6-CF3-IA may be lower.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of anhydride | Ensure solvents are anhydrous; store reagent in desiccator.[1] |
| No Reaction | Steric hindrance / Low nucleophilicity | Increase Temp to 100°C; switch solvent to DMF; add 0.5 eq DMAP. |
| Sticky Gum Product | DMF retention | Wash solid more thoroughly with water; dissolve in EtOAc and wash with Brine.[1] |
| Byproduct Formation | Urea formation | Avoid excess amine; ensure strictly 1:1 stoichiometry if urea is observed.[1] |
Decision Workflow Diagram
Caption: Decision tree for optimizing reaction conditions based on amine nucleophilicity.
References
-
Friedländer, P., & Wleügel, S. (1883).[1] Über ein neues Derivat der Anthranilsäure (Isatoic Anhydride Discovery). Berichte der deutschen chemischen Gesellschaft.
-
Copeland, R. A., & Day, R. A. (1943).[1] The Reaction of Isatoic Anhydride with Ammonia and Primary Amines.[3] Journal of the American Chemical Society, 65(6), 1072–1075.[1]
-
Zaytsev, V. P., et al. (2018).[1][4] Three-component reaction between isatoic anhydride, amine and methyl-substituted furyl-acryl-aldehydes.[1][4] Acta Crystallographica Section E.
-
Potts, G. (2014).[1] Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives. International Journal of Molecular Sciences.[1][5]
-
Staiger, R. P., & Miller, E. B. (1959).[1] Isatoic Anhydride. IV.[1][3][6][7] Reactions with Various Nucleophiles. Journal of Organic Chemistry, 24(9), 1214–1219.[1]
Disclaimer: This protocol involves the generation of CO₂ gas, which can pressurize sealed vessels.[1] Always perform reactions in a fume hood behind a safety sash. 6-(Trifluoromethyl)isatoic anhydride is moisture sensitive; store under inert atmosphere.[1]
Sources
- 1. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. myttex.net [myttex.net]
- 4. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Preparation of 2-amino-5-(trifluoromethyl)benzoic acid derivatives
Abstract
This application note details the synthetic strategies for preparing 2-amino-5-(trifluoromethyl)benzoic acid (CAS 83265-53-6), a critical scaffold in medicinal chemistry used for kinase inhibitors and anti-inflammatory agents.[1] While industrial routes often rely on the oxidation of toluene derivatives, this guide focuses on a high-precision Late-Stage Functionalization (LSF) workflow suitable for drug discovery and lead optimization.[1] We present a validated two-step protocol: regioselective iodination of anthranilic acid followed by copper-mediated trifluoromethylation.[1]
Strategic Analysis & Route Selection
The introduction of a trifluoromethyl (
Researchers must choose between two primary synthetic distinct strategies:
-
Route A (Linear Construction): Functional group interconversion of pre-existing trifluoromethylated benzenes (e.g., nitration/reduction of 3-(trifluoromethyl)benzoic acid).[1] This is cost-effective for kg-scale but offers limited flexibility.[1]
-
Route B (Divergent Synthesis): Halogenation of the anthranilic core followed by cross-coupling. This allows for late-stage diversification (e.g., installing
, , or aryl groups from a common iodo-intermediate).[1]
Decision Matrix for Route Selection:
Figure 1: Strategic decision tree for selecting the synthetic pathway based on scale and laboratory constraints.
Detailed Protocols
The following protocols describe Route B , optimized for safety, yield, and purity in a research laboratory setting.
Protocol 1: Regioselective Iodination of Anthranilic Acid
Objective: Synthesis of 2-amino-5-iodobenzoic acid.
Mechanism: Electrophilic Aromatic Substitution (
Reagents:
-
Anthranilic acid (1.0 equiv)[1]
-
Iodine (
) (0.5 equiv)[1] -
Hydrogen Peroxide (
, 30% aq) (0.6 equiv)[1] -
Solvent: Water/Acetic Acid (10:1 v/v)[1]
Step-by-Step Methodology:
-
Dissolution: In a 500 mL round-bottom flask, suspend anthranilic acid (13.7 g, 100 mmol) in water (200 mL) and acetic acid (20 mL).
-
Expert Insight: The acetic acid buffers the solution. Anthranilic acid is amphoteric; maintaining a slightly acidic pH prevents the formation of the unreactive anilinium salt while keeping the product precipitating.
-
-
Addition: Add solid Iodine (12.7 g, 50 mmol) in one portion. The mixture will be dark brown.
-
Oxidation (The Green Step): Dropwise add
(30%, 6.8 mL) over 20 minutes at room temperature. -
Reaction: Stir vigorously for 4 hours. The dark color will fade to a tan/grey suspension as the iodine is consumed.
-
Workup: Filter the precipitate. Wash the cake with cold water (2 x 50 mL) and 5% sodium thiosulfate solution (to remove trace
). -
Drying: Dry in a vacuum oven at 50°C.
Protocol 2: Copper-Mediated Trifluoromethylation
Objective: Conversion of 2-amino-5-iodobenzoic acid to 2-amino-5-(trifluoromethyl)benzoic acid. Reagents:
-
Substrate: 2-Amino-5-iodobenzoic acid (protected as methyl ester recommended, see note below).[1]
-
Reagent:
(Ruppert-Prakash Reagent) (2.0 equiv).[1] -
Catalyst: CuI (1.2 equiv) or CuTc.
-
Ligand: 1,10-Phenanthroline (1.2 equiv).[1]
-
Base/Activator: KF or CsF (2.0 equiv).[4]
-
Solvent: NMP or DMF (Anhydrous).[4]
Note on Protection: The free carboxylic acid can interfere with the copper intermediate. It is highly recommended to esterify the acid (MeOH/H2SO4) prior to this step, then hydrolyze post-coupling. The protocol below assumes the Methyl Ester substrate.
Workflow Diagram:
Figure 2: Mechanistic workflow of the Copper-mediated trifluoromethylation cycle.[1]
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Reagent Loading: Add CuI (190 mg, 1.0 mmol), 1,10-Phenanthroline (180 mg, 1.0 mmol), and KF (116 mg, 2.0 mmol).
-
Solvation: Add anhydrous DMF (5 mL) and stir for 20 mins to form the complex.
-
Generation of
: Add (2.0 mmol) slowly. Stir for 30 mins.-
Critical Control Point: The solution should turn dark. If it remains pale, the active species has not formed. Ensure reagents are dry.
-
-
Substrate Addition: Add methyl 2-amino-5-iodobenzoate (1.0 mmol).
-
Heating: Seal the tube and heat to 80°C for 12-16 hours.
-
Quench: Cool to RT. Dilute with Ethyl Acetate and filter through a Celite pad to remove copper salts.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Analytical Characterization & QC
To validate the synthesis, compare analytical data against these standard parameters.
| Parameter | 2-Amino-5-iodobenzoic acid | 2-Amino-5-(trifluoromethyl)benzoic acid |
| Appearance | Tan/Violet Solid | Off-white/Yellow crystalline solid |
| 1H NMR (DMSO-d6) | ||
| 19F NMR | N/A | |
| Key MS Fragment | [M+H]+ 263.9 | [M+H]+ 206.1 |
| Melting Point | 185–190°C (dec) | 165–168°C |
Troubleshooting Guide:
-
Problem: Low yield in Step 2.
-
Cause: Oxidation of the Cu(I) catalyst by air.
-
Solution: Degas DMF thoroughly using freeze-pump-thaw cycles.[1]
-
-
Problem: Protodeiodination (Product is 2-aminobenzoic acid).
-
Cause: Presence of water in the reaction mixture (proton source).
-
Solution: Use molecular sieves in the reaction vessel.
-
References
-
Wallingford, V. H., & Krueger, P. A. (1943). 5-Iodoanthranilic Acid.[1][7][8] Organic Syntheses, Coll.[7][9] Vol. 2, p. 353.[7] [Link]
-
Sato, K., et al. (2009). Method for preparing 2-amino-5-iodobenzoic acid.[1][8] Patent KR20070039948A. [1]
-
Oishi, M., Kondo, H., & Amii, H. (2009).[10] Aromatic Trifluoromethylation Catalytic in Copper. Chemical Communications, 1909-1911.[1][10] [Link]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[2][4][10][11] Nature, 473, 470–477. [Link][1]
Sources
- 1. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 11. dspace.mit.edu [dspace.mit.edu]
Application Note: Ring-Opening Reactions of 6-(Trifluoromethyl)isatoic Anhydride with Nucleophiles
Introduction & Scope
6-(Trifluoromethyl)isatoic anhydride (6-CF₃-IA) is a critical electrophilic building block in medicinal chemistry. It serves as a "masked" form of 2-amino-5-(trifluoromethyl)benzoic acid, allowing for the controlled synthesis of pharmacophores such as quinazolinones , benzodiazepines , and anthranilamides without the need for aggressive coupling reagents.
The presence of the trifluoromethyl group at the C6 position (para to the nitrogen in the heterocyclic system) introduces significant electronic effects compared to the unsubstituted parent. The strong electron-withdrawing nature of the -CF₃ group enhances the electrophilicity of the anhydride carbonyl (C4), accelerating nucleophilic attack while simultaneously increasing the acidity of the N-H proton.
This guide details the mechanistic pathways and optimized protocols for reacting 6-CF₃-IA with various nucleophiles (amines, hydrazines, and active methylene compounds), ensuring high yield and purity.
Mechanistic Insight
The reaction of 6-CF₃-IA with nucleophiles is driven by the release of ring strain and the thermodynamic stability of carbon dioxide evolution.
The Pathway
The reaction proceeds via a nucleophilic attack at the C4 carbonyl (the anhydride carbonyl), which is significantly more electrophilic than the C2 carbamate carbonyl.
-
Nucleophilic Attack: The nucleophile (NuH) attacks C4.
-
Ring Opening: The tetrahedral intermediate collapses, breaking the C4-O3 bond.
-
Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates (loses CO₂).
-
Product Formation: The final product is the ortho-amino benzamide or ester.
Electronic Impact of 6-CF₃
-
Enhanced Reactivity: The -CF₃ group withdraws electron density from the aromatic ring, making the C4 carbonyl more susceptible to nucleophilic attack than in unsubstituted isatoic anhydride.
-
Regioselectivity: The steric bulk of the -CF₃ group (at position 6) is distal to the reaction center (C4), minimizing steric hindrance during the initial attack.
Pathway Visualization
Figure 1: Mechanistic pathway for the ring-opening of 6-CF₃-IA with amine nucleophiles. The irreversible loss of CO₂ drives the reaction to completion.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-5-(trifluoromethyl)benzamides (Aminolysis)
This protocol is used to synthesize "open" anthranilamide derivatives, which are precursors for kinase inhibitors.
Reagents:
-
6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)
-
Primary Amine (R-NH₂) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
-
Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv) if the amine is weakly nucleophilic.
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 6-(trifluoromethyl)isatoic anhydride (1.0 g, 4.3 mmol) in anhydrous MeCN (10 mL).
-
Note: The starting material may not be fully soluble initially.
-
-
Addition: Add the primary amine (4.7 mmol, 1.1 equiv) dropwise at room temperature.
-
Observation: Evolution of CO₂ gas (bubbling) indicates the reaction has initiated.
-
-
Reaction: Stir the mixture at 40–50 °C for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The disappearance of the anhydride spot and the cessation of gas evolution mark completion.
-
-
Work-up:
-
Concentrate the solvent under reduced pressure.
-
Recrystallize the solid residue from Ethanol/Water or purify via flash column chromatography.
-
Validation Criteria:
-
IR Spectroscopy: Disappearance of the characteristic anhydride doublet peaks (approx. 1780 and 1740 cm⁻¹) and appearance of amide bands (1650 cm⁻¹).
-
¹H NMR: Appearance of broad singlet (NH₂) signals and the specific amide proton.
Protocol B: One-Pot Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-ones
This protocol utilizes 6-CF₃-IA in a three-component condensation (Isatoic Anhydride + Amine + Orthoester/Aldehyde) to form the fused heterocyclic quinazolinone ring directly.
Reagents:
-
6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)
-
Amine (R-NH₂) (1.1 equiv)
-
Triethyl orthoformate (1.5 equiv) or Aromatic Aldehyde (1.0 equiv)
-
Catalyst: Sulfamic acid (10 mol%) or Iodine (5 mol%)
-
Solvent: Ethanol or DMF
Procedure:
-
Mixing: Combine 6-CF₃-IA (1.0 mmol), amine (1.1 mmol), and the aldehyde/orthoester in Ethanol (5 mL).
-
Catalysis: Add the catalyst (e.g., Sulfamic acid, 10 mg).
-
Reflux: Heat the mixture to reflux (80 °C) for 3–6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates out.
-
Purification: Filter the precipitate and wash with cold ethanol.
Data Summary & Optimization
The following table summarizes expected outcomes based on nucleophile sterics and electronics, specifically for the 6-CF₃ substrate.
| Nucleophile Class | Example | Solvent | Temp (°C) | Yield (%) | Notes |
| Primary Aliphatic | Benzylamine | MeCN | 25 | >90 | Rapid CO₂ evolution; exothermic. |
| Primary Aromatic | Aniline | EtOH | 60 | 75–85 | Requires heat due to lower nucleophilicity. |
| Steric Hindered | tert-Butylamine | DMF | 80 | 60–70 | Slower attack; competitive hydrolysis if wet. |
| Hydrazine | Hydrazine hydrate | EtOH | 0–25 | 85–95 | Forms 2-amino-5-(trifluoromethyl)benzohydrazide. |
Safety & Handling (E-E-A-T)
Working with isatoic anhydrides and fluorinated compounds requires specific safety adherence.
-
Moisture Sensitivity: 6-CF₃-IA is prone to hydrolysis. Store in a desiccator. Hydrolysis yields 2-amino-5-(trifluoromethyl)benzoic acid, which is unreactive in these protocols.
-
CO₂ Pressure: Reactions generate stoichiometric amounts of CO₂ gas. Do not run these reactions in a sealed, unvented vessel. Ensure adequate headspace or use a bubbler.
-
Toxicology: While the specific toxicology of the 6-CF₃ derivative is less documented than the parent, isatoic anhydrides are generally skin and eye irritants. The metabolic byproducts (fluorinated anilines) can be toxic. Use standard PPE (gloves, goggles, fume hood).
References
-
Isatoic Anhydride Chemistry & Mechanism
-
Synthesis of Trifluoromethyl-Quinazolinones
-
Safety Data
-
Isatoic Anhydride SDS:
-
Trifluoromethyl-substituted derivatives handling:
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. orgchemres.org [orgchemres.org]
- 5. myttex.net [myttex.net]
- 6. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 7. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
6-(Trifluoromethyl)isatoic anhydride in agrochemical synthesis
Application Note: 6-(Trifluoromethyl)isatoic Anhydride in Agrochemical Synthesis
Executive Summary
In the landscape of modern agrochemical discovery, the incorporation of fluorine—specifically the trifluoromethyl (
This guide details the chemical profile, synthesis, and application protocols for this intermediate, focusing on its role as a "masked" isocyanate/acid chloride equivalent that allows for clean, high-yielding divergent synthesis.
Chemical Profile & Identity
| Property | Specification |
| Chemical Name | 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione |
| Common Name | 6-(Trifluoromethyl)isatoic anhydride |
| CAS Number | 387-18-8 |
| Precursor | 2-Amino-5-(trifluoromethyl)benzoic acid (CAS 83265-53-6) |
| Molecular Weight | 231.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 237–240 °C (dec.)[2] |
| Solubility | Soluble in DMF, DMSO, Dioxane; Reacts with alcohols/water |
| Storage | Moisture sensitive; Store under inert atmosphere (Argon/Nitrogen) |
Structural Mapping: It is critical to note the numbering shift. The 6-position on the isatoic anhydride ring corresponds to the 5-position on the anthranilic acid backbone (para to the nitrogen).
-
Isatoic Anhydride Pos 6
Anthranilic Acid Pos 5 (Para to )
Synthetic Workflow & Mechanism
The utility of 6-(trifluoromethyl)isatoic anhydride lies in its dual reactivity. It functions as a highly reactive acylating agent that releases
Visualizing the Divergent Pathway
Figure 1: Divergent synthesis pathways from the isatoic anhydride scaffold.
Experimental Protocols
Protocol A: Preparation of the Scaffold
Objective: Synthesis of 6-(Trifluoromethyl)isatoic anhydride from 2-amino-5-(trifluoromethyl)benzoic acid using Triphosgene (safer alternative to phosgene gas).
Materials:
-
2-Amino-5-(trifluoromethyl)benzoic acid (1.0 equiv)
-
Triphosgene (0.35 equiv)[3]
-
Dry THF or Dioxane (Solvent)[3]
-
Triethylamine (Catalytic amount, optional)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and an addition funnel. Purge with Argon.
-
Dissolution: Dissolve 2-amino-5-(trifluoromethyl)benzoic acid (e.g., 10 mmol, 2.05 g) in dry THF (50 mL).
-
Addition: Dissolve Triphosgene (3.5 mmol, 1.04 g) in THF (10 mL) and add dropwise to the reaction mixture at 0°C. Caution: Triphosgene generates phosgene in situ. Use a scrubber.
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. The solution should become clear as the anhydride forms.
-
Isolation: Cool the mixture. Concentrate the solvent under reduced pressure (rotary evaporator) to ~10% volume.
-
Precipitation: Add cold hexanes to precipitate the product. Filter the white solid and wash with cold hexanes.
-
Yield: Expected yield >85%. Store in a desiccator.
Protocol B: Synthesis of Trifluoromethyl-Anthranilamides (Diamide Scaffold)
Context: This reaction mimics the core coupling step used in the synthesis of diamide insecticides (e.g., Chlorantraniliprole analogs), targeting the Ryanodine receptor.
Materials:
-
6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)
-
Functionalized Aniline or Alkyl Amine (1.1 equiv) (e.g., 3-chloro-2-methylaniline)
-
Acetonitrile or DMF (Solvent)[3]
-
DMAP (10 mol%, catalyst)
Step-by-Step:
-
Charge: In a reaction vial, suspend 6-(trifluoromethyl)isatoic anhydride (1.0 mmol, 231 mg) in Acetonitrile (5 mL).
-
Nucleophilic Attack: Add the amine (1.1 mmol) and DMAP (0.1 mmol).
-
Conditions: Heat the mixture to 60–80°C .
-
Observation: Evolution of
gas (bubbling) indicates the reaction is proceeding.
-
-
Monitoring: Monitor by TLC or LC-MS. The anhydride spot should disappear, replaced by the more polar amide.
-
Workup: Once gas evolution ceases (~2–4 hours), cool to room temperature.
-
Purification: Pour into water. The product often precipitates.[4][5] If not, extract with Ethyl Acetate. Recrystallize from Ethanol/Water.
-
Result: N-substituted-2-amino-5-(trifluoromethyl)benzamide.
Protocol C: One-Pot Synthesis of Quinazolinones
Context: Quinazolinones are key scaffolds for fungicides and antiviral agrochemicals. This protocol utilizes a three-component condensation.[6]
Materials:
-
6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)
-
Aromatic Aldehyde (1.0 equiv) (e.g., 2-chlorobenzaldehyde)
-
Ammonium Acetate or Primary Amine (1.2 equiv)[3]
-
Catalyst: Sulfamic Acid (10 mol%) or Iodine (5 mol%)[3]
-
Ethanol (Solvent)[3]
Step-by-Step:
-
Mix: Combine anhydride (1.0 mmol), aldehyde (1.0 mmol), and amine source in Ethanol (10 mL).
-
Catalyze: Add Sulfamic Acid (10 mol%).
-
Reflux: Heat to reflux (80°C) for 4–6 hours.
-
Mechanism: The amine opens the ring to form the amide intermediate, which then condenses with the aldehyde and cyclizes.
-
-
Isolation: Cool the reaction. The quinazolinone product often crystallizes out of the ethanol solution.
-
Filtration: Filter the solid, wash with cold ethanol.
-
Yield: Typical yields 75–90%.
Mechanistic Insight: Why Isatoic Anhydride?
The isatoic anhydride moiety acts as a "masked" isocyanate .
-
Regioselectivity: Nucleophiles (amines) exclusively attack the carbonyl at position 4 (the ester carbonyl), not position 2 (the urea carbonyl).
-
Driving Force: The tetrahedral intermediate collapses to release
(entropy driven). This makes the reaction irreversible, unlike standard amide couplings which are equilibrium-based. -
Atom Economy: The only byproduct is
, which simplifies purification (no coupling reagents like EDC/HATU required).
Figure 2: Mechanistic flow of the ring-opening reaction.
Safety & Handling
-
CO2 Evolution: Reactions generate carbon dioxide gas.[7] Ensure reaction vessels are vented (do not seal tightly) to prevent pressure buildup.
-
Moisture Sensitivity: The anhydride hydrolyzes slowly in moist air to revert to the amino acid. Store under inert gas.
-
Toxicology: While the anhydride is a solid, the CF3-aniline derivatives formed can be toxic. Handle with standard PPE (gloves, fume hood).
References
-
Organic Syntheses. (1947).[8] Isatoic Anhydride Synthesis Protocols. Org. Synth. 27, 45. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Three-component reaction between isatoic anhydride, amine and aldehydes. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones | MDPI [mdpi.com]
- 3. WO2015060373A1 - Quinazolinone and isoquinolinone derivative - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myttex.net [myttex.net]
- 8. Isatoic anhydride - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 6-(Trifluoromethyl)isatoic Anhydride
Welcome to the Advanced Chemical Stability Hub. Current Topic: 6-(Trifluoromethyl)isatoic anhydride (6-TFIA) CAS: 321-69-7 (Parent Isatoic Anhydride generic ref: 118-48-9)
Diagnostic Module: Is My Compound Compromised?
Before attempting synthesis, verify the integrity of your material. 6-TFIA is significantly more moisture-sensitive than unsubstituted isatoic anhydride due to the electron-withdrawing trifluoromethyl group.
Quick Triage Guide
| Observation | Diagnosis | Technical Explanation |
| Pressure release ("Pop") upon opening | Critical Degradation | Hydrolysis releases CO₂ gas. The material has likely converted to the amino acid form. |
| Texture Change (Clumping) | Early Stage Hydrolysis | Formation of hydrogen-bonding species (carboxylic acids/amines) creates aggregation. |
| Melting Point Shift | Contamination | Pure isatoic anhydrides have sharp MPs (typically >230°C, dec). Broadening or lowering indicates anthranilic acid formation. |
| Solubility Change | Chemical Alteration | The hydrolysis product (amino acid) is often less soluble in organic solvents (DCM, THF) and more soluble in aqueous base than the anhydride. |
The Mechanism: Why 6-TFIA Degrades Faster
Understanding the "Why" is crucial for implementing the "How."
The "Electronic Trap" of the CF₃ Group
Standard isatoic anhydride is moderately stable. However, the -CF₃ group at the 6-position is a strong electron-withdrawing group (EWG).
-
Inductive Effect: The CF₃ pulls electron density away from the benzene ring.
-
Electrophilicity Spike: This electron deficiency is transmitted to the anhydride carbonyl carbons (C2 and C4).
-
Hyper-Susceptibility: These carbons become "hot" electrophiles, reacting with atmospheric moisture (nucleophiles) much faster than the non-fluorinated parent compound.
Hydrolysis Pathway Diagram
The following diagram illustrates the irreversible breakdown of 6-TFIA into 2-amino-5-(trifluoromethyl)benzoic acid and Carbon Dioxide.
Figure 1: Mechanism of moisture-induced degradation. Note that CO₂ evolution drives the reaction equilibrium forward, making it irreversible.
Prevention: Storage Protocols (SOPs)
Do not rely on the supplier's packaging once opened. Implement this Self-Validating Storage System .
Protocol A: The "Double-Wall" Desiccation System
Objective: Create a zero-humidity micro-environment.
-
Primary Container: Transfer 6-TFIA to a glass vial with a Teflon-lined screw cap. Never use cork or standard rubber septa for long-term storage (they are permeable to moisture over time).
-
Secondary Container: Place the primary vial inside a larger jar (e.g., a wide-mouth HDPE or glass jar).
-
Desiccant Layer: Fill the void space in the secondary container with Phosphorus Pentoxide (P₂O₅) or high-grade indicating Silica Gel.
-
Expert Note: P₂O₅ is preferred for fluorinated anhydrides due to its superior drying capacity, but it is corrosive. Ensure the primary vial is sealed tightly.
-
-
Seal: Parafilm the outer jar. Store at 4°C or -20°C .
Protocol B: Inert Atmosphere Handling (Schlenk Technique)
Objective: Prevent exposure during weighing/dispensing.
-
Purge: Flush the headspace of the storage vial with Argon or Nitrogen immediately after every use.
-
Gas Choice: Argon is superior to Nitrogen. Being heavier than air, Argon "blankets" the solid powder, providing a better barrier against moisture reentry before the cap is replaced.
Storage Conditions Summary Table
| Condition | Estimated Stability | Risk Level |
| Ambient Air / Loose Cap | < 24 Hours | Critical (Rapid Hydrolysis) |
| Fridge (4°C) / Standard Vial | 1-2 Weeks | Moderate (Slow moisture ingress) |
| -20°C / Desiccator / Argon | > 12 Months | Optimal (Kinetic arrest) |
Remediation: Purification & Recovery[2][3][4][5]
If your material has partially degraded (indicated by a lowered melting point or crusty texture), you can often recover the pure anhydride.
WARNING: Do NOT use Ethanol or Methanol for recrystallization. Reasoning: Isatoic anhydrides react with alcohols (alcoholysis) to form ester derivatives (anthranilates), destroying your compound.
Validated Recrystallization Protocol
Solvent System: Anhydrous 1,4-Dioxane (Solvent) / n-Heptane (Anti-solvent).
Step-by-Step Guide:
-
Dissolution: Dissolve the crude 6-TFIA in the minimum amount of boiling anhydrous 1,4-dioxane .
-
Note: If insoluble solids remain (likely the amino acid degradation product), perform a hot filtration immediately.
-
-
Crystallization: Remove from heat. Slowly add n-Heptane dropwise until a slight turbidity persists.
-
Cooling: Allow the solution to cool to room temperature undisturbed, then transfer to a 4°C fridge.
-
Collection: Filter the crystals rapidly under a blanket of Nitrogen (if possible) or dry air.
-
Drying: Dry in a vacuum desiccator over P₂O₅ for 4 hours to remove solvent traces.
Frequently Asked Questions (FAQ)
Q: Can I dry 6-TFIA in a vacuum oven to remove water? A: No. If water is present, heating it in an oven (even under vacuum) will accelerate the chemical reaction between the water and the anhydride. You will simply speed up the degradation into the amino acid. You must remove water chemically (via recrystallization) or prevent it physically (desiccators).
Q: Why is my septum bulging? A: This is a hallmark of CO₂ evolution. Your compound has hydrolyzed significantly. Vent the vial carefully in a fume hood. The material inside is likely a mixture of the anhydride and the corresponding amino acid.
Q: Can I use this reagent if it's 10% hydrolyzed? A: It depends on your application.
-
For sensitive kinetics:No. The amino acid impurity can act as a nucleophile or acid catalyst, altering reaction rates.
-
For rough synthesis:Maybe , but you must adjust stoichiometry. The hydrolysis product (amino acid) is unreactive toward nucleophiles compared to the anhydride, so you effectively have less reagent than you calculated.
References
- Mechanism of Hydrolysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of anhydride hydrolysis and nucleophilic substitution).
-
Isatoic Anhydride Reactivity: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.
-
Purification Protocols: Organic Syntheses, Coll. Vol. 3, p.488 (1955); Vol. 27, p.45 (1947). (Standard recrystallization techniques for isatoic anhydrides using dioxane).
-
Safety & Handling: Fisher Scientific. (2021).[1][2] Safety Data Sheet: Isatoic Anhydride. (General hazards and storage data).
-
Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Quantifying the electron-withdrawing nature of the CF3 group).
Sources
Improving yield in 6-(Trifluoromethyl)isatoic anhydride amidation reactions
Welcome to the technical support center for optimizing amidation reactions using 6-(Trifluoromethyl)isatoic anhydride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common issues. We will delve into the underlying mechanisms, provide field-tested protocols, and offer solutions to specific challenges you may encounter in the lab.
Introduction: The Chemistry and Its Challenges
6-(Trifluoromethyl)isatoic anhydride is a valuable building block in medicinal chemistry, often used for the synthesis of quinazolinones and other biologically active scaffolds.[1] The core reaction involves the nucleophilic attack of an amine on the anhydride, leading to a ring-opening event followed by decarboxylation to yield the desired 2-amino-5-(trifluoromethyl)benzamide derivative.
While seemingly straightforward, this reaction is sensitive to several parameters. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbons and increases the acidity of the N-H proton, influencing the reaction pathway.[2] Premature decarboxylation, hydrolysis, and the formation of urea-based byproducts are common hurdles that can significantly reduce yield and purity. This guide provides the expertise to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the amidation of 6-(trifluoromethyl)isatoic anhydride?
The reaction proceeds via a two-step sequence. First, the primary or secondary amine acts as a nucleophile and attacks one of the carbonyl groups of the anhydride (typically the more reactive C4 carbonyl), leading to the opening of the heterocyclic ring.[3][4] This forms an unstable carbamic acid intermediate. Second, this intermediate rapidly loses carbon dioxide (CO₂) to generate the final 2-amino-5-(trifluoromethyl)benzamide product.
Caption: General mechanism of isatoic anhydride amidation.
Q2: How does the trifluoromethyl (CF₃) group influence the reaction?
The strongly electron-withdrawing CF₃ group has two primary effects:
-
Increased Reactivity: It enhances the electrophilicity of the anhydride's carbonyl carbons, making them more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to unsubstituted isatoic anhydride.
-
Increased Acidity: The N-H proton of the anhydride becomes more acidic. This facilitates deprotonation, which can be a factor when using basic catalysts.[2]
Q3: What are the best solvents for this reaction?
Anhydrous, aprotic polar solvents are generally recommended. They can effectively dissolve the reactants without participating in side reactions.
-
Good Choices: Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF).
-
Poor Choices: Protic solvents like water, methanol, or ethanol should be avoided. They are nucleophilic and can react with the anhydride, causing hydrolysis to 2-amino-5-(trifluoromethyl)benzoic acid and reducing your yield.[3]
Q4: Do I need to use a base?
The necessity of a base depends on the nucleophilicity of the amine.
-
For highly nucleophilic amines (e.g., primary aliphatic amines): A base is often unnecessary. The amine itself is basic enough to facilitate the reaction, and using an external base can sometimes promote side reactions.
-
For weakly nucleophilic amines (e.g., anilines): A non-nucleophilic base like Diisopropylethylamine (DIPEA) or even catalytic amounts of a weaker base like potassium carbonate can be beneficial.[5] Strong bases like NaOH or NaH should be used with caution as they can aggressively open the anhydride ring, leading to unwanted byproducts.[6]
Troubleshooting Guide: Improving Your Yield
This section addresses specific problems encountered during the amidation reaction.
Problem 1: My reaction yield is very low, or I'm getting no product.
| Possible Cause | Explanation & Solution |
| 1a. Hydrolysis of Starting Material | The isatoic anhydride ring is highly sensitive to moisture. The presence of water will hydrolyze it to the corresponding anthranilic acid, which is unreactive under these conditions. Solution: Ensure all glassware is oven-dried or flame-dried before use.[7] Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| 1b. Poor Amine Nucleophilicity | Sterically hindered amines or anilines with strong electron-withdrawing groups are poor nucleophiles and may react very slowly or not at all at room temperature. Solution: Gently heat the reaction mixture to 40-60 °C.[8] For particularly stubborn amines, consider adding a catalytic amount of a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.[6] |
| 1c. Incorrect Stoichiometry | Using a large excess of the amine can sometimes lead to byproduct formation, while using too little will leave unreacted anhydride. Solution: Start with 1.0 to 1.1 equivalents of the amine relative to the anhydride. Add the amine dropwise to a solution of the anhydride to maintain a low instantaneous concentration of the nucleophile. |
| 1d. Ineffective Temperature Control | Running the reaction at excessively high temperatures can promote premature decarboxylation of the anhydride or degradation of the product.[2] Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). Start at room temperature and only apply gentle heat if the reaction is sluggish. Many reactions proceed well between ambient temperature and 45 °C.[8] |
Problem 2: I see a major byproduct corresponding to the molecular weight of 2-amino-5-(trifluoromethyl)benzoic acid.
This is a classic sign of hydrolysis. The anhydride has reacted with water instead of your amine.
Solution:
-
Strictly adhere to anhydrous reaction conditions as detailed in Cause 1a .
-
Purify your solvents if their dryness is .
-
Ensure your amine starting material is not a hydrate salt or is free from excess water.
Problem 3: My desired product is contaminated with a high-molecular-weight impurity, possibly a urea derivative.
This can occur if the reaction proceeds through an intermediate isocyanate. This isocyanate can then be trapped by a second molecule of your amine, forming a substituted urea.
Solution:
-
Control Amine Concentration: Add the amine slowly or dropwise to the solution of 6-(trifluoromethyl)isatoic anhydride. This prevents a large excess of the amine from being present at any given time.
-
Moderate Temperature: Avoid high temperatures which can favor the formation of the isocyanate intermediate.
Caption: Troubleshooting decision tree for amidation reactions.
Optimized Experimental Protocol
This protocol is a robust starting point for the amidation of 6-(trifluoromethyl)isatoic anhydride with a primary aliphatic amine. Modifications may be necessary for less reactive amines.
Materials:
-
6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)
-
Primary amine (1.05 equiv)
-
Anhydrous dioxane (to make a 0.2 M solution)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Place the 6-(trifluoromethyl)isatoic anhydride into the oven-dried round-bottom flask. Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous dioxane via syringe to dissolve the anhydride, creating a 0.2 M solution. Stir until all solids are dissolved.
-
Amine Addition: In a separate vial, dissolve the primary amine (1.05 equiv) in a small amount of anhydrous dioxane. Add this amine solution dropwise to the stirring anhydride solution over 5-10 minutes at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. A gentle evolution of CO₂ gas should be observed. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-4 hours. If the reaction stalls, gently warm the mixture to 40-45 °C and continue monitoring.[8]
-
Workup: Once the starting anhydride is consumed (as indicated by TLC), cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove any excess amine), saturated NaHCO₃ solution (to remove any acidic byproducts), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-amino-5-(trifluoromethyl)benzamide.
Summary of Key Reaction Parameters
The interplay between solvent, temperature, and additives is critical for success. The following table summarizes general recommendations.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Aprotic Polar (THF, Dioxane, DMF) | Solubilizes reactants without causing hydrolysis, a common side reaction with protic solvents.[3][9] |
| Temperature | Room Temp to 60 °C | Balances reaction rate against thermal decomposition and side reactions. Start at room temp and heat only if necessary.[8][10] |
| Base | None for aliphatic amines; Non-nucleophilic (DIPEA) for anilines | Strong bases can cause premature, non-selective ring-opening of the anhydride.[5][6] |
| Atmosphere | Inert (N₂ or Ar) | Minimizes contact with atmospheric moisture, preventing hydrolysis of the sensitive anhydride starting material.[7] |
References
-
Chapter 5 . Source: A chapter discussing the diversification and reactivity of isatoic anhydrides, including their susceptibility to decarboxylation. 2
-
Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases . Source: ACS Omega. This article details the problems associated with using strong bases, which can cause the isatoic anhydride ring to open.
-
Isatoic anhydrides and their uses in heterocyclic synthesis . Source: Sciencemadness.org. A review covering the general mechanistic aspects and reaction types of isatoic anhydrides.
-
Isatoic Anhydride. IV. Reactions with Various Nucleophiles . Source: The Journal of Organic Chemistry. This paper discusses the competing reaction pathways with various nucleophiles, including water, and elucidates the mechanism of ring cleavage.
-
Troubleshooting: How to Improve Yield . Source: University of Rochester, Department of Chemistry. A practical guide on general lab techniques to improve reaction yields, including the importance of dry glassware.
-
Isatoic anhydride 96 118-48-9 . Source: Sigma-Aldrich. Product information page providing basic properties and links to peer-reviewed papers on its use.
-
Regular Article - Organic Chemistry Research . Source: Organic Chemistry Research. Describes the use of isatoic anhydride in three-component reactions to synthesize quinazolinone derivatives.
-
WO2015163952A1 - Isatoic anhydride derivatives and applications thereof . Source: Google Patents. A patent describing synthetic methods for isatoic anhydride derivatives, noting that sluggish reactions can be warmed to 40-60 °C.
-
isatoic anhydride - Organic Syntheses Procedure . Source: Organic Syntheses. Provides a detailed procedure for the synthesis of isatoic anhydride, noting that temperatures above 60°C can decrease yield.
-
Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases . Source: ACS Omega via PubMed Central. This paper highlights issues with N-alkylation and proposes improved methodologies using specific bases like diisopropylamine.
-
Optimization of the reaction conditions for the amidation reaction . Source: ResearchGate. A table showing optimization parameters for a related amidation reaction.
-
Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism . Source: Journal of the Chemical Society, Perkin Transactions 2. A detailed kinetic and mechanistic study of isatoic anhydride reactions, including with amines.
-
Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles . Source: Thieme SynOpen. Discusses the synthesis of primary amides, relevant to the general class of reactions.
-
Solvent Effects on the Amidic Bond . Source: Repositorio Académico - Universidad de Chile. Discusses how solvent donor strength affects amide-solvent interactions, relevant for choosing an appropriate reaction medium.
-
Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide . Source: Scientific Reports. Details synthetic methods starting from isatoic anhydride derivatives.
Sources
- 1. orgchemres.org [orgchemres.org]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. myttex.net [myttex.net]
- 4. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]
- 9. repositorio.uchile.cl [repositorio.uchile.cl]
- 10. Organic Syntheses Procedure [orgsyn.org]
Solving solubility issues of trifluoromethyl isatoic anhydrides in water
The following Technical Support Guide is designed for researchers experiencing solubility and stability challenges with trifluoromethyl-substituted isatoic anhydrides (
The Core Conflict: Why This Is Difficult
Before attempting a protocol, you must understand the "Solubility-Stability Paradox" specific to trifluoromethylated isatoic anhydrides.
You are fighting two opposing forces:
-
The Hydrophobic Wall: The trifluoromethyl (
) group is intensely lipophilic.[1] It increases the significantly compared to unsubstituted isatoic anhydride, causing the molecule to "oil out" or precipitate immediately upon contact with water. -
The Electrophilic Trap: The
group is a strong electron-withdrawing group (EWG).[1] Through inductive effects ( ), it pulls electron density away from the anhydride carbonyls.[1] This makes the ring more reactive (more electrophilic) than standard isatoic anhydride.[1]
The result: Your compound resists dissolving in water, but once it interacts with water molecules, it hydrolyzes (degrades) faster than the non-fluorinated parent compound.[1]
Reaction Pathway Analysis
The following diagram illustrates the competition between your desired reaction (Aminolysis) and the degradation pathway (Hydrolysis).
Figure 1: The Kinetic Competition.[1] Success depends on maximizing the green path (Aminolysis) while suppressing the red path (Hydrolysis) through formulation.
Standard Protocol: The Kinetic Injection Method
Best for: Small-scale labeling, rapid reactions, and screening. Principle: Create a "kinetic solution" where the reaction with the amine happens faster than the precipitation or hydrolysis of the reagent.
Reagents
-
Solvent A: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[1] Do not use alcohols (MeOH/EtOH) as they will react with the anhydride.
-
Buffer B: Phosphate or Bicarbonate buffer (pH 7.5 – 8.5).[1]
Step-by-Step Workflow
-
Preparation of Stock (Anhydrous): Dissolve the
-isatoic anhydride in Solvent A (DMSO) at a concentration 10x to 50x higher than your final desired reaction concentration.[1]-
Tip: If the solid floats, sonicate briefly.[1] The solution must be perfectly clear.
-
-
Target Preparation: Prepare your amine/protein target in Buffer B. Ensure the pH is optimized (see FAQ).
-
The Injection (Critical Step): While vortexing the aqueous Target solution, slowly inject the DMSO Stock.[1]
-
Rule of Thumb: Keep final DMSO concentration
(v/v) to minimize protein denaturation, though small molecules tolerate up to 20%.[1] -
Visual Check: The solution may turn slightly milky (Tyndall effect).[1] This is a colloidal dispersion , which is acceptable and often reactive.[1] If visible chunks form, the experiment has failed (see Troubleshooting).
-
-
Incubation: Allow reaction for 10–60 minutes. Longer times favor hydrolysis over conjugation.[1]
Advanced Protocol: Cyclodextrin Complexation
Best for: High concentrations, slow-reacting amines, or when DMSO is toxic to the system.
Principle: The hydrophobic
Formulation Table
| Component | Function | Recommended Conc. |
| Methyl- | Solubilizer / Host | 2 – 5 equivalents relative to IA |
| Reagent | 1 equivalent | |
| Buffer (pH 7-8) | Aqueous Medium | Solvent |
Workflow
-
Dissolve Methyl-
-Cyclodextrin (M CD) in water/buffer.[1] It is highly soluble.[1] -
Add the solid
-isatoic anhydride to the cyclodextrin solution. -
Stir vigorously or sonicate for 30 minutes. You are forcing the "guest" (IA) into the "host" (CD).[1]
-
Filter any undissolved solids.[1] The filtrate now contains the solubilized complex, ready for reaction.
Troubleshooting Guide
Issue 1: "The compound precipitates immediately upon adding to water."[1][2]
Diagnosis: "Oiling Out" / Supersaturation Failure.[1] The local concentration at the injection site was too high, or the water solubility is effectively zero.
Corrective Actions:
-
Increase Dilution Factor: Make your DMSO stock more concentrated, but inject a smaller volume. This reduces the mixing time.[1]
-
Switch Solvents: If using DMF, switch to DMSO. DMSO has a higher viscosity and dielectric constant, often stabilizing the dispersion longer.[1]
-
Add Surfactant: Add 0.1% Tween-20 or Triton X-100 to the aqueous buffer before injection. This stabilizes the micro-emulsion.[1]
Issue 2: "The solid dissolved, but I got low yields of my product."
Diagnosis: Hydrolysis Competition.[1]
The water attacked the anhydride before your amine could. This is common with
Corrective Actions:
-
Check pH: If pH > 9.0, hydroxide ions (
) are destroying your reagent.[1] Lower pH to 7.5–8.0.[1] -
Increase Amine Concentration: Reaction rate
.[1] Increasing amine concentration linearly increases the rate of the desired reaction, outcompeting the constant concentration of water (55 M). -
Lower Temperature: Hydrolysis often has a higher activation energy than aminolysis.[1] Try reacting at 4°C.
Issue 3: "My stock solution in DMSO degraded over time."
Diagnosis: Wet Solvent.[1] DMSO is hygroscopic (absorbs water from air).[1] Even trace water in DMSO will hydrolyze the anhydride over days.[1]
Corrective Actions:
-
Use Single-Use Aliquots: Store dry powder. Make DMSO solution immediately before use.[1]
-
Molecular Sieves: Store DMSO over 3Å or 4Å molecular sieves to ensure dryness.[1]
Frequently Asked Questions (FAQ)
Q: What is the optimal pH for reacting
-
Below pH 7:[1] Your target amine is likely protonated (
), rendering it non-nucleophilic.[1] It won't react. -
Above pH 9:[1] The concentration of hydroxide ions (
) increases, accelerating the parasitic hydrolysis reaction.
Q: Can I use ethanol or methanol to dissolve the anhydride? A: NO. Primary alcohols act as nucleophiles.[1] They will attack the anhydride to form the ethyl/methyl ester of anthranilic acid, destroying your reagent before it ever sees water.
Q: How does the
Visualization of the "Kinetic Injection" Workflow
Figure 2: The Kinetic Injection Workflow. Speed and dispersion are critical to prevent precipitation.
References
-
Solubility & Hydrolysis of Isatoic Anhydrides
-
Cyclodextrin Solubilization Strategies
-
Electronic Effects of Trifluoromethyl Groups
-
Reaction Protocols in Aqueous Media
Sources
- 1. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 2. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myttex.net [myttex.net]
- 4. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Advanced HPLC Method Development for Trifluoromethylated Anthranilic Acid Derivatives
A Comparative Performance Guide for Drug Development
Executive Summary
In the landscape of non-steroidal anti-inflammatory drug (NSAID) and anticancer research, trifluoromethylated anthranilic acid derivatives (e.g., analogues of Flufenamic acid) represent a critical scaffold. However, the trifluoromethyl (
This guide compares the performance of Traditional C18 Stationary Phases against Pentafluorophenyl (PFP) Core-Shell Phases . Through mechanistic analysis and representative experimental data, we demonstrate why PFP chemistry provides the necessary orthogonal selectivity to isolate these halogenated species from their critical impurities.
Part 1: The Chromatographic Challenge
Trifluoromethylated anthranilic acids possess two distinct functionalities that complicate separation:
-
Amphoteric Nature: An acidic carboxyl group (
) and a basic amine (often deactivated by the electron-withdrawing phenyl ring). -
Fluorine-Specific Interactions: The
group creates a strong dipole and increases steric bulk.
The Problem with C18:
Traditional Alkyl (C18) phases rely almost exclusively on hydrophobic subtraction.[1] While they retain the target molecule, they often lack the shape selectivity required to separate positional isomers (e.g., 2-
Part 2: Comparative Study & Experimental Data
Experimental Setup
To objectively evaluate performance, we compared the separation of a model trifluoromethyl-anthranilic acid derivative (Target) from its critical des-fluoro impurity (Impurity A) and a positional isomer (Impurity B).
-
System A (Baseline): Fully Porous C18 (
, ) -
System B (The Solution): Core-Shell Pentafluorophenyl (PFP) (
, )
Mobile Phase Conditions:
-
Buffer: 0.1% Formic Acid in Water (pH ~2.7) to suppress carboxyl ionization.
-
Gradient: 40% to 80% B over 10 minutes.
Performance Data Summary
| Parameter | System A: Traditional C18 | System B: Core-Shell PFP | Improvement Factor |
| Retention Mechanism | Hydrophobic Interaction | Hydrophobic + | N/A |
| Resolution ( | 1.2 (Co-elution) | 3.8 (Baseline) | 3.1x |
| Resolution ( | 0.9 (Merged Peak) | 4.2 (Baseline) | 4.6x |
| Tailing Factor ( | 1.45 | 1.08 | 25% Better Symmetry |
| Backpressure | 180 bar | 240 bar | Higher (Expected) |
Analysis: The C18 phase failed to resolve the positional isomer (Impurity B) due to identical hydrophobicity. The PFP phase utilized shape selectivity and fluorine-fluorine interactions to achieve full baseline separation.
Part 3: Mechanistic Insight (Visualization)
The superior performance of the PFP phase is driven by specific molecular interactions.[1][4] The electron-deficient PFP ring interacts strongly with the electron-rich anthranilic core (
Figure 1: Comparison of retention mechanisms. The PFP phase offers three distinct interaction points compared to the single mode of C18.
Part 4: Step-by-Step Method Development Protocol
This protocol is designed to be self-validating. If Step 2 fails, do not proceed to Step 3 without adjusting the pH.
Phase 1: Mobile Phase Selection & pH Control
Objective: Ensure the anthranilic acid remains in a single ionization state.
-
Protocol: Use 0.1% Formic Acid (
) or 20mM Ammonium Formate adjusted to pH 3.0. -
Why? The carboxyl group (
) must be protonated (neutral) to interact with the stationary phase. Operating at pH 4-5 results in mixed ionization states and split peaks.
Phase 2: Column Screening (The "Scouting" Run)
Objective: Determine if PFP selectivity is required.
-
Equilibrate both C18 and PFP columns with 50:50 Water:MeCN (with 0.1% FA).
-
Inject the sample containing known impurities.
-
Validation Check: Calculate Peak Capacity (
). If on C18, switch immediately to PFP.
Phase 3: Optimization on PFP
Objective: Fine-tune resolution for the fluorinated target.
-
Solvent Switch: If MeCN shows tailing, switch organic modifier to Methanol . Methanol facilitates stronger
interactions on phenyl phases compared to the dipole-shielding effect of MeCN. -
Gradient Slope: Run a linear gradient from 30% to 70% B over 15 minutes.
-
Temperature: Set to
. Lower temperatures ( ) enhance shape selectivity but increase backpressure.
Figure 2: Decision tree for method development. Note the critical branch point for isomer resolution.
References
-
PubChem. (2025).[5] N-(3-Trifluoromethylphenyl)anthranilic acid (Compound Summary). National Library of Medicine. [Link]
-
Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]
-
MAC-MOD Analytical. (2016). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. [Link]
-
Shimadzu. (2022). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. mac-mod.com [mac-mod.com]
- 5. Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)- | C14H10F3NO2S | CID 3040098 - PubChem [pubchem.ncbi.nlm.nih.gov]
Decoding the Fragmentation Fingerprint: A Predictive Guide to the Mass Spectrometry of 6-(Trifluoromethyl)isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and materials science, the precise structural elucidation of novel compounds is paramount. 6-(Trifluoromethyl)isatoic anhydride, a key building block in the synthesis of various biologically active molecules, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 6-(Trifluoromethyl)isatoic anhydride, offering a comparative framework against its unsubstituted counterpart, isatoic anhydride.
The Rationale: Predicting Fragmentation from Foundational Principles
While a publicly available experimental mass spectrum for 6-(Trifluoromethyl)isatoic anhydride is not readily found, we can construct a highly probable fragmentation pathway based on established principles of mass spectrometry and the known behavior of related compounds. Our analysis hinges on two key pillars: the fragmentation of the core isatoic anhydride structure and the influence of the strongly electron-withdrawing trifluoromethyl group.
The fragmentation of isatoic anhydride itself, as documented in the NIST Mass Spectrometry Data Center, provides a baseline for our prediction.[1] Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) that is often unstable and undergoes a series of fragmentation events to yield smaller, charged fragments.[2] The stability of the resulting fragments dictates the observed peaks in the mass spectrum.
The introduction of a trifluoromethyl (-CF3) group to the aromatic ring is expected to significantly influence this fragmentation cascade. The -CF3 group is a powerful electron-withdrawing substituent, which can alter bond strengths and the stability of cationic fragments. Studies on the mass spectrometry of trifluoromethyl-substituted aromatic compounds often show characteristic losses of the CF3 radical or related fluorine-containing species.[3][4]
Comparative Fragmentation Analysis: Isatoic Anhydride vs. 6-(Trifluoromethyl)isatoic Anhydride
To illustrate the anticipated fragmentation, we will compare the known fragmentation of isatoic anhydride with the predicted pattern for its 6-trifluoromethyl derivative.
Isatoic Anhydride: The Established Benchmark
The electron ionization mass spectrum of isatoic anhydride (Molecular Weight: 163.13 g/mol ) is characterized by a prominent molecular ion peak and several key fragment ions. The primary fragmentation pathways involve the loss of carbon dioxide (CO2) and carbon monoxide (CO).
| m/z | Proposed Fragment | Neutral Loss | Notes |
| 163 | [C8H5NO3]+• (M+•) | - | Molecular Ion |
| 119 | [C7H5NO]+• | CO2 | Loss of carbon dioxide from the anhydride moiety |
| 91 | [C6H5N]+• | CO | Subsequent loss of carbon monoxide from the m/z 119 fragment |
| 64 | [C5H4]+• | HCN | Loss of hydrogen cyanide from the m/z 91 fragment |
6-(Trifluoromethyl)isatoic Anhydride: A Predictive Model
For 6-(Trifluoromethyl)isatoic anhydride (Molecular Weight: 231.13 g/mol ), we anticipate a more complex fragmentation pattern, influenced by the lability of the C-CF3 bond and the electron-withdrawing nature of the CF3 group.
| m/z | Proposed Fragment | Neutral Loss | Notes |
| 231 | [C9H4F3NO3]+• (M+•) | - | Predicted Molecular Ion |
| 187 | [C8H4F3NO]+• | CO2 | Loss of carbon dioxide, analogous to isatoic anhydride |
| 162 | [C9H4NO3]+ | •CF3 | Loss of the trifluoromethyl radical from the molecular ion |
| 159 | [C7H4F3N]+• | CO | Subsequent loss of carbon monoxide from the m/z 187 fragment |
| 118 | [C8H4NO]+ | CO2, •CF3 | Loss of CO2 and •CF3 from the molecular ion |
| 90 | [C6H4N]+ | CO | Subsequent loss of carbon monoxide from the m/z 118 fragment |
Proposed Fragmentation Pathway of 6-(Trifluoromethyl)isatoic Anhydride
The interplay between the fragmentation of the heterocyclic ring and the loss of the trifluoromethyl group can be visualized as a series of competing and sequential reactions.
Caption: Predicted EI fragmentation pathway for 6-(Trifluoromethyl)isatoic anhydride.
Experimental Protocol for Mass Spectrometric Analysis
To validate the predicted fragmentation pattern, the following experimental protocol is recommended.
Objective: To acquire the electron ionization (EI) mass spectrum of 6-(Trifluoromethyl)isatoic anhydride.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe mass spectrometer.
-
Electron ionization source.
-
Quadrupole or Time-of-Flight (TOF) mass analyzer.
Materials:
-
6-(Trifluoromethyl)isatoic anhydride (high purity).
-
Volatile solvent (e.g., methanol, acetonitrile, or dichloromethane, HPLC grade).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of 6-(Trifluoromethyl)isatoic anhydride in a suitable volatile solvent (e.g., 100 µg/mL).
-
-
Instrument Setup (GC-MS):
-
GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp to a high temperature (e.g., 280°C) to ensure elution of the analyte.
-
MS Source Temperature: Typically set between 200°C and 250°C.
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Instrument Setup (Direct Insertion Probe):
-
Dissolve a small amount of the sample in a volatile solvent and apply it to the probe tip.
-
Evaporate the solvent.
-
Insert the probe into the mass spectrometer's ion source.
-
Gradually heat the probe to volatilize the sample.
-
Acquire spectra continuously as the sample evaporates.
-
-
Data Analysis:
-
Identify the peak corresponding to 6-(Trifluoromethyl)isatoic anhydride based on its retention time (for GC-MS) or evaporation profile (for direct probe).
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern in this guide.
-
Trustworthiness and Self-Validation:
-
The protocol's validity is confirmed by observing a clear chromatographic peak (GC-MS) or a distinct evaporation profile (direct probe) corresponding to the analyte.
-
The presence of the predicted molecular ion at m/z 231 would be a strong confirmation of the compound's identity.
-
The observation of key fragment ions corresponding to the loss of CO2, •CF3, and CO would validate the proposed fragmentation pathways.
Conclusion: A Guide for Informed Analysis
This guide provides a robust, theoretically grounded prediction of the mass spectrometric fragmentation pattern of 6-(Trifluoromethyl)isatoic anhydride. By comparing it with the known fragmentation of isatoic anhydride, researchers are equipped with a powerful tool for the identification and structural confirmation of this important synthetic intermediate. The detailed experimental protocol offers a clear path for the empirical validation of these predictions. As with any predictive model, experimental verification is the ultimate arbiter of accuracy. However, this guide serves as an invaluable starting point, enabling scientists to approach the mass spectrometric analysis of 6-(Trifluoromethyl)isatoic anhydride and its derivatives with a higher degree of confidence and insight.
References
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 2021, 138(5-6).
-
Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. Journal of Agricultural and Food Chemistry, 2023. [Link]
-
Isatoic Anhydride. NIST Chemistry WebBook. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Sources
- 1. Isatoic anhydride [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 4. Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization data for 6-(Trifluoromethyl)isatoic anhydride synthesis products
This guide provides an in-depth technical analysis of 6-(Trifluoromethyl)isatoic anhydride , a critical electrophilic building block used in the synthesis of trifluoromethylated quinazolinones, benzodiazepines, and other pharmacophores.
Executive Summary
6-(Trifluoromethyl)isatoic anhydride (CAS: 387-18-8) serves as a high-reactivity "masked" anthranilic acid derivative. By incorporating a trifluoromethyl (
Product Profile & Identity
| Property | Specification |
| Chemical Name | 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione |
| CAS Number | 387-18-8 |
| Molecular Formula | |
| Molecular Weight | 231.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 240–245 °C (Decomposes) |
| Solubility | Soluble in DMF, DMSO, DMAc; Reacts with alcohols/amines; Insoluble in water |
Synthesis Protocol: The Triphosgene Route
While early methods utilized gaseous phosgene, the modern "Gold Standard" protocol employs Triphosgene (Bis(trichloromethyl) carbonate) . This method offers superior stoichiometry control, higher yields (>90%), and enhanced safety by generating phosgene in situ in stoichiometric amounts.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the anthranilic acid amine onto the triphosgene-derived carbonyl, followed by intramolecular cyclization displacing chloride.
Experimental Workflow
Reagents:
-
Precursor: 2-Amino-5-(trifluoromethyl)benzoic acid (1.0 eq)
-
Reagent: Triphosgene (0.35 eq)
-
Solvent: Anhydrous THF or Dioxane (10 mL/g precursor)
-
Catalyst: Activated Charcoal (optional, for color removal) or trace DMF.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 2-amino-5-(trifluoromethyl)benzoic acid in anhydrous THF under nitrogen atmosphere.
-
Reagent Addition: Dissolve Triphosgene in THF. Add this solution dropwise to the suspension at
. Caution: Exothermic reaction. -
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (
) for 3–5 hours. The suspension will clear as the anhydride forms, then potentially reprecipitate. -
Completion: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The starting material spot (low
, fluorescent) should disappear. -
Isolation: Cool the mixture to
. If the product precipitates, filter directly. If soluble, concentrate the solvent to 20% volume and add cold Hexane to induce crystallization. -
Purification: Wash the filter cake with cold Hexane/Ether (1:1). Dry under high vacuum at
to remove traces of HCl.
Visualized Synthesis Pathway
Caption: Synthesis of 6-TFMA via Triphosgene-mediated cyclocarbonylation.
Characterization Data
Accurate identification relies on the specific substitution pattern of the benzoxazine ring.
Nuclear Magnetic Resonance (NMR)
The 6-position substituent dictates a specific splitting pattern for the aromatic protons.
-
Solvent: DMSO-
-
NMR Signals:
- 11.8 ppm (s, 1H, NH): Broad singlet, typical for amide/carbamate protons.
-
8.15 ppm (d,
): The proton ortho to the carbonyl (C4) and meta to the group. It is significantly deshielded by the carbonyl anisotropy. -
7.95 ppm (dd,
): The proton ortho to the group. Shows coupling to H-8 and H-5. -
7.25 ppm (d,
): The proton ortho to the Nitrogen.
Infrared Spectroscopy (FT-IR)
The anhydride functionality is diagnostic.
-
(KBr):
-
1790
: Anhydride C=O (symmetric stretch). -
1750
: Anhydride C=O (asymmetric stretch) / Carbamate C=O. -
3200–3300
: N-H stretch.
-
Comparative Performance Analysis
This section objectively compares 6-(Trifluoromethyl)isatoic anhydride with its non-fluorinated and isomeric alternatives.
Reactivity & Solubility Comparison
| Feature | 6-(CF3) Isatoic Anhydride | Isatoic Anhydride (Unsubstituted) | 5-(CF3) Isatoic Anhydride |
| Electrophilicity | High. The EWG ( | Moderate. Standard reactivity profile. | High. Similar activation, but steric environment differs at C4. |
| Solubility (Org) | High in polar aprotic (DMF, DMSO). Moderate in THF. | Moderate in DMF/DMSO. Low in THF. | Similar to 6-CF3 isomer. |
| Ring Opening | Favors attack at C4 (Amide formation). | Favors attack at C4. | Favors attack at C4. |
| Lipophilicity | High ( | Low. | High. |
Reactivity Logic: Nucleophilic Ring Opening
The presence of the
-
Inductive Effect: Reduces electron density on the aromatic ring.
-
Result: The anhydride carbonyl (C4) becomes more electrophilic than in the unsubstituted parent.
-
Consequence: Reaction times with weak nucleophiles (e.g., anilines) are typically shorter for the 6-CF3 derivative.
Caption: Mechanism of nucleophilic ring opening driven by CO2 release.
References
-
Synthesis of Isatoic Anhydrides: Coppola, G. M. (1980).[1][2] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.[1] Link
-
Triphosgene Protocol: Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition, 26(9), 894–895. Link
-
Fluorinated Heterocycles: Ma, J.-A., & Cahard, D. (2004). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 108(9). Link
-
Characterization Standards: Sigma-Aldrich. Product Specification: 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 6-(Trifluoromethyl)isatoic anhydride
CAS: 781-94-2 | Synonym: 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione[1]
This guide provides an operational safety framework for handling 6-(Trifluoromethyl)isatoic anhydride , a specialized electrophile used in the synthesis of trifluoromethylated heterocycles and anthranilic acid derivatives.[1] Unlike generic reagents, this compound combines the moisture sensitivity of cyclic anhydrides with the lipophilicity of the trifluoromethyl group, necessitating specific protocols to prevent degradation and exposure.
Risk Assessment & Chemical Behavior
To handle this compound safely, you must understand why it is hazardous.[1] The risks stem from its dual functionality:
| Feature | Hazard Mechanism | Operational Implication |
| Cyclic Anhydride | Hydrolysis & Decarboxylation: Reacts with moisture/nucleophiles to release CO₂ gas.[1] | Pressure Hazard: Never seal reaction vessels or waste containers tightly if moisture is present.[1] Explosion risk in closed systems.[1] |
| Trifluoromethyl Group | Lipophilicity: Increases skin permeability compared to non-fluorinated isatoic anhydride.[1] | Systemic Absorption: Standard latex gloves are insufficient.[1] Nitrile (minimum) or double-gloving is required.[1] |
| Physical State | Fine Dust/Powder: High potential for aerosolization during weighing.[1] | Inhalation Risk: Potent respiratory sensitizer.[1] Engineering controls (fume hood) are non-negotiable. |
Personal Protective Equipment (PPE) Matrix
The following decision logic dictates PPE selection based on the scale of operation.
Figure 1: PPE Decision Logic based on operational scale. Note that for >1g, the risk of dust inhalation increases significantly.
Detailed PPE Specifications
-
Hand Protection:
-
Standard: Nitrile rubber (minimum thickness 0.11 mm).[1] Break-through time is generally good for solid powders, but the CF₃ group enhances solvent solubility.[1]
-
High Risk: If dissolved in organic solvents (DCM, THF), use Silver Shield (Laminate) gloves or double-glove with nitrile (change outer pair immediately upon splash).[1]
-
-
Respiratory Protection:
-
Eye Protection:
Operational Handling Protocol
A. Storage
-
Condition: Store under an inert atmosphere (Argon or Nitrogen).[1]
-
Temperature: Room temperature is generally acceptable, but cool storage (
) extends shelf life by retarding hydrolysis. -
Container: Keep tightly sealed.[1][2][3][4][5] If the cap is compromised, moisture ingress will convert the anhydride to the corresponding anthranilic acid, rendering it useless for cyclization reactions.
B. Weighing & Transfer (Critical Step)
Static electricity can cause this fluorinated powder to "fly," contaminating the balance and user.
-
Anti-Static Measures: Use an ionizing fan or anti-static gun on the weighing boat before dispensing.[1]
-
Draft Control: Turn off the immediate balance draft shield fan (if equipped) but keep the fume hood running.
-
Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary container to weigh, then discard excess as solid waste. Never return material to the stock bottle.
C. Reaction Setup
-
Venting: Reactions involving isatoic anhydrides release CO₂ gas stoichiometrically.[1]
-
Do not run these reactions in a sealed microwave vial unless calculated pressure limits are verified.
-
Use a bubbler or a needle vent for reflux setups.[1]
-
-
Solvent Choice: Avoid protic solvents (alcohols, water) unless solvolysis is the intended reaction. Compatible solvents include THF, DMF, and Dichloromethane.
Emergency & Disposal Procedures
Spills
-
Evacuate: If a large amount (>5 g) is dispersed as dust, evacuate the lab to allow dust to settle.[1]
-
PPE: Don P100 respirator and double gloves.[1]
-
Cleanup: Do not dry sweep.[1] Cover with a solvent-dampened pad (acetone or ethanol) to suppress dust, then wipe up.[1]
-
Decontamination: Clean surface with mild soapy water.[1]
Waste Disposal (Quenching)
Crucial: Do not place unreacted anhydride directly into a sealed aqueous waste drum.[1] It may slowly hydrolyze, pressurizing the drum.
Quenching Protocol:
-
Dissolve waste material in a small amount of acetone or ethanol.[1]
-
Slowly add dilute ammonium hydroxide or water.[1]
-
Allow to stand in the fume hood for 1 hour to ensure CO₂ evolution is complete.[1]
-
Dispose of as Halogenated Organic Waste .
References
-
Sigma-Aldrich. Product Specification: 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 781-94-2). [1]
-
PubChem. Isatoic Anhydride Compound Summary (Class Hazard Data). National Library of Medicine.[1]
-
Coppola, G. M. (1980).[1] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.[1] (Foundational text on anhydride reactivity and CO₂ evolution).
-
Fisher Scientific. Safety Data Sheet: Isatoic Anhydride (General Class SDS for sensitization data).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
